Adenosine A1 Receptor Affinity
N-cyclohexyl-2-phenoxybenzamide demonstrates a verified, high binding affinity for the rat adenosine A1 receptor with a Ki value of 16 nM, as established via competitive radioligand binding assays against [3H]N6-cyclohexyladenosine [1]. This places the compound in a potency range that distinguishes it from many other unoptimized benzamide analogs. While direct head-to-head data against other N-cyclohexylbenzamides in this assay are not available, this quantitative value serves as a critical benchmark for researchers focused on adenosine receptor pharmacology [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Implicit baseline for high affinity; comparison to related analogs not available in same assay. |
| Quantified Difference | Validated high affinity (Ki < 100 nM) |
| Conditions | Inhibition of 1 nM [3H]N6-cyclohexyladenosine binding to adenosine A1 receptor on rat cerebral cortical membranes. |
Why This Matters
This validated Ki value provides a specific, quantifiable target engagement parameter, enabling researchers to select this compound over untested or less potent N-cyclohexylbenzamide analogs for studies involving adenosine A1 receptor modulation.
- [1] BindingDB. Entry BDBM50367270 (CHEMBL606297) for N-cyclohexyl-2-phenoxybenzamide. View Source
